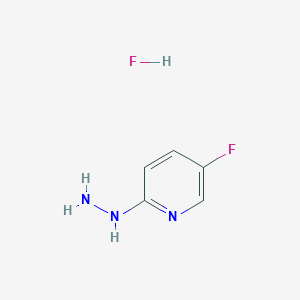
p-Chloroacetophenone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Chloroacetophenone oxime is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . It is known for its role as a cyclase inhibitor, blocking the formation of cyclic nucleotides, which are crucial for cellular signaling . This compound has applications in treating high blood pressure and cardiovascular diseases .
準備方法
The synthesis of p-Chloroacetophenone oxime involves the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) . The reaction produces an amidoxime, which is then reacted with phenylalkylamine to form the desired product . This method is commonly used in research and industrial settings due to its efficiency and reliability.
化学反応の分析
p-Chloroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles, forming different derivatives.
科学的研究の応用
p-Chloroacetophenone oxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound’s ability to inhibit cyclase makes it valuable in studying cellular signaling pathways and their regulation.
Medicine: Its role in treating high blood pressure and cardiovascular diseases highlights its potential therapeutic applications.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes.
作用機序
p-Chloroacetophenone oxime exerts its effects by inhibiting cyclase enzymes, which are responsible for the formation of cyclic nucleotides . These nucleotides play a crucial role in cellular signaling, and their inhibition can lead to various physiological effects, including the regulation of blood pressure and cardiovascular function . The compound’s molecular targets include cyclase enzymes and related signaling pathways.
類似化合物との比較
p-Chloroacetophenone oxime can be compared with other similar compounds, such as:
N-(1-{4-[(2-chlorophenyl)methoxy]phenyl}ethylidene)hydroxylamine: This compound has a similar structure but includes a methoxy group, which can alter its chemical properties and biological activity.
N-(1-{4-[(2-chlorophenyl)methoxy]phenyl}ethylidene)hydroxylamine: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific inhibition of cyclase enzymes and its applications in treating cardiovascular diseases .
特性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
N-[1-(4-chlorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3 |
InChIキー |
KAXTWDXRCMICEQ-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Phenoxyphenyl)methyl]piperazine](/img/structure/B8811060.png)
![ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE](/img/structure/B8811068.png)




![3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B8811113.png)
![2-{[2-(Morpholin-4-yl)ethyl]amino}ethan-1-ol](/img/structure/B8811125.png)

![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B8811136.png)
![5'-Methoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8811140.png)


